molecular formula C9H9NO2 B8224353 5-Aminoisochroman-1-one

5-Aminoisochroman-1-one

Cat. No. B8224353
M. Wt: 163.17 g/mol
InChI Key: AMUHXYUXPWMUHU-UHFFFAOYSA-N
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Patent
US07402596B2

Procedure details

A 250 mL round-bottom flask was charged with a solution of 5-nitro-1H-isochromen-1-one (3.0 g, 15.7 mmol) in absolute ethanol (60 mL) and 10% Pd/C (600 mg). The reaction vessel was evacuated and filled with hydrogen via balloon. The reaction suspension was stirred at room temperature in hydrogen atmosphere (via balloon) for 17 h. The resulting mixture was filtered and the solvent was removed on a rotary evaporator. After drying under reduced pressure, 2.40 g, (14.9 mmol, 95%) of 5-aminoisochroman-1-one were isolated as a white solid.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
600 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:13]=[CH:12][CH:11]=[C:10]2[C:5]=1[CH:6]=[CH:7][O:8][C:9]2=[O:14])([O-])=O>C(O)C.[Pd]>[NH2:1][C:4]1[CH:13]=[CH:12][CH:11]=[C:10]2[C:5]=1[CH2:6][CH2:7][O:8][C:9]2=[O:14]

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C2C=COC(C2=CC=C1)=O
Name
Quantity
60 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
600 mg
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction suspension was stirred at room temperature in hydrogen atmosphere (via balloon) for 17 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction vessel was evacuated
ADDITION
Type
ADDITION
Details
filled with hydrogen via balloon
FILTRATION
Type
FILTRATION
Details
The resulting mixture was filtered
CUSTOM
Type
CUSTOM
Details
the solvent was removed on a rotary evaporator
CUSTOM
Type
CUSTOM
Details
After drying under reduced pressure, 2.40 g

Outcomes

Product
Details
Reaction Time
17 h
Name
Type
product
Smiles
NC1=C2CCOC(C2=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 14.9 mmol
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 94.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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